N-(4-amino-2-methoxyphenyl)benzamide

Descripción

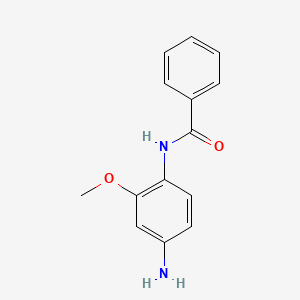

Structure

3D Structure

Propiedades

IUPAC Name |

N-(4-amino-2-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-13-9-11(15)7-8-12(13)16-14(17)10-5-3-2-4-6-10/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJLTJSNVSPCNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 4 Amino 2 Methoxyphenyl Benzamide and Its Derivatives

Classical Amide Bond Formation Approaches

Traditional methods for constructing the amide linkage in N-(4-amino-2-methoxyphenyl)benzamide rely on the robust and well-documented reactions of carboxylic acids and their derivatives with amines.

Acid Chloride-Mediated Condensation Reactions

A prevalent method for forming the benzamide (B126) scaffold involves the reaction of a substituted aniline (B41778) with a benzoyl chloride. This approach often begins with the conversion of a corresponding benzoic acid to its more reactive acid chloride derivative. Thionyl chloride (SOCl₂) is a common reagent for this transformation. researchgate.netnih.gov The resulting benzoyl chloride is then reacted with an appropriate aniline derivative to form the amide bond. researchgate.net

For the synthesis of this compound, the strategy would typically involve protecting the amino group on the aniline starting material or, more commonly, starting with a precursor like 4-nitro-2-methoxyaniline. The nitro group can be subsequently reduced to the primary amine after the amide bond is formed. For instance, a general synthesis involves reacting 4-nitrobenzoyl chloride with an aniline, followed by the reduction of the nitro group using a catalyst like palladium on carbon (Pd/C) in the presence of hydrogen gas. researchgate.net

Table 1: Representative Acid Chloride-Mediated Reaction

| Reactant A | Reactant B | Reagents | Key Transformation |

|---|---|---|---|

| p-Nitrobenzoic acid | Substituted Anilines | 1. SOCl₂ 2. Dichloromethane (DCM) | Formation of 4-nitrobenzoyl chloride, followed by amidation. |

Carbodiimide-Based Coupling Strategies

Carbodiimide coupling represents another cornerstone of amide bond synthesis, directly uniting a carboxylic acid and an amine without the need to isolate a reactive acid chloride. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and the water-soluble 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI or EDC) are frequently employed. nih.govpeptide.com

These reactions proceed through the formation of a highly reactive O-acylisourea intermediate. nih.gov To enhance efficiency and minimize side reactions, particularly racemization in chiral molecules, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure are often included. peptide.comnih.govarkat-usa.org The role of these additives is to form an active ester intermediate that is less reactive than the O-acylisourea but more selective towards the desired amidation reaction. nih.gov For example, the synthesis of N-(4-methoxyphenyl)pentanamide was achieved by reacting pentanoic acid and 4-anisidine using EDCI in the presence of 4-dimethylaminopyridine (B28879) (DMAP). nih.gov

Table 2: Common Carbodiimide Coupling Systems

| Carbodiimide | Additive(s) | Solvent | Key Features |

|---|---|---|---|

| DCC | HOBt | Acetonitrile | The byproduct, dicyclohexylurea (DCU), is insoluble and precipitates, simplifying purification in solution-phase synthesis. peptide.comarkat-usa.org |

| EDC | DMAP | Dichloromethane (CH₂Cl₂) | EDC and its urea (B33335) byproduct are water-soluble, allowing for easy removal via aqueous extraction. nih.gov |

Emerging Synthetic Techniques

Recent advancements in synthetic chemistry have introduced methods that offer improvements in reaction times, yields, and environmental impact compared to classical approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of reactions, including the formation of benzamides. researchgate.net This technique can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purity. researchgate.netnih.gov Microwave irradiation has been successfully applied to the synthesis of various benzamide derivatives and other heterocyclic compounds. nih.govvnu.edu.vn For instance, the ring-opening of an oxazolone (B7731731) with amines to form benzamides was shown to be significantly more efficient under microwave heating compared to conventional methods. researchgate.net This efficiency is attributed to the rapid, uniform heating of the reaction mixture.

Ring-Opening Reactions for Benzamide Scaffold Construction

An alternative strategy for constructing the benzamide framework involves the ring-opening of heterocyclic precursors by an amine. This method can provide direct access to complex benzamide structures.

One notable example is the reaction of isatoic anhydride (B1165640) with an aniline derivative. In this reaction, the amine attacks the carbonyl group of the anhydride, leading to a ring-opening that, after decarboxylation, yields an N-substituted 2-aminobenzamide. A near-quantitative yield of 2-amino-N-(4-methoxy-phenyl)-benzamide was obtained by reacting isatoic anhydride with p-anisidine (B42471) in water at 80°C. chemicalbook.com

Another approach utilizes oxazolones as the heterocyclic precursor. The reaction of an amine with an oxazolone ring leads to nucleophilic attack at a carbonyl carbon, resulting in the opening of the ring to form a benzamide derivative. researchgate.netresearchgate.net This method has been facilitated by microwave assistance to overcome the low reactivity of some substrates. researchgate.net

Functional Group Interconversions and Derivatization

Once the core this compound structure is synthesized, the primary aromatic amino group serves as a versatile handle for further derivatization. This allows for the introduction of diverse functionalities to modulate the compound's properties.

Standard derivatization techniques for primary amines can be readily applied. These include:

Acylation: Reaction with acid chlorides or anhydrides to form secondary amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Formation of Schiff Bases: Condensation with aldehydes or ketones.

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce halides, cyano groups, or hydroxyl groups.

Derivatization reagents are chosen based on the desired functional group to be introduced. For analytical purposes, reagents can be used to tag the amino group, enhancing its detectability in techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com For instance, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine has been used to derivatize amino acids to improve their ionization in mass spectrometry. nih.gov Similarly, N-hydroxysuccinimidyl (NHS) esters are widely used to react with amino compounds for analysis. researchgate.net

Table 3: Potential Derivatization Reactions of the Amino Group

| Reaction Type | Reagent Class | Resulting Functional Group |

|---|---|---|

| Acylation | Acid Chlorides, Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Reductive Amination | Aldehydes/Ketones, NaBH₃CN | Secondary/Tertiary Amine |

Acylation Reactions

Acylation is a fundamental process for the formation of the amide bond in this compound and for the introduction of acyl groups to its derivatives. A common and direct approach involves the reaction of a substituted aniline with a benzoyl derivative.

A well-established route to analogous N-aryl benzamides is the acylation of a nitro-substituted aniline followed by the reduction of the nitro group. For instance, the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide is achieved through a two-step process. The first step is the acylation of 2,4-diethoxy-5-nitroaniline with benzoyl chloride. This reaction is typically carried out in a mixed solvent system of acetone (B3395972) and water, with potassium carbonate acting as a base to neutralize the hydrochloric acid byproduct. The subsequent reduction of the nitro group to an amine is then accomplished using a reducing agent such as iron powder in an ethanol-water mixture. cip.com.cn This two-step sequence is a versatile method for preparing various amino-substituted N-aryl benzamides.

Below is a table summarizing the reaction conditions for the acylation step in the synthesis of a related compound, N-(2,4-diethoxy-5-nitrophenyl)benzamide. cip.com.cn

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Time | Yield |

| 2,4-diethoxy-5-nitroaniline | Benzoyl Chloride | Acetone/Water | K2CO3 | 0 °C | 1 h | 90.95% |

Another important acylation method is the Friedel-Crafts reaction, which can be employed to introduce an acyl group onto one of the aromatic rings of the benzamide structure. For example, the ortho-acylation of N-[1-(3,4-dimethoxyphenyl)propan-2-yl]benzamide can be achieved using acetic anhydride in the presence of polyphosphoric acid (PPA). nih.gov This type of reaction is particularly useful for the synthesis of keto-amide derivatives.

Alkylation Reactions

Alkylation reactions are employed to introduce alkyl groups onto the nitrogen atoms or other positions of the this compound scaffold. The primary amino group is a common site for such modifications.

A selective method for the N-alkylation of aminophenols, which can be adapted for this compound, involves a two-step, one-pot procedure. This process begins with the condensation of the primary amine with an aldehyde to form a Schiff base intermediate. Without isolation, the imine is then reduced in situ, typically with a mild reducing agent like sodium borohydride, to yield the N-alkylated product. researchgate.net This method is advantageous due to its selectivity for the amino group and the use of readily available reagents.

The following table outlines a general procedure for the selective N-alkylation of aminophenols. researchgate.net

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time |

| Aminophenol | Aldehyde | Sodium Borohydride | Methanol | 2 h |

More advanced techniques, such as nickel-catalyzed enantioconvergent deaminative alkylation of α-amino acid derivatives with unactivated olefins, have also been developed. thieme-connect.de While more complex, these methods offer the potential for creating chiral centers and expanding the structural diversity of the resulting molecules.

Substitution Reactions

Substitution reactions on the aromatic rings of this compound allow for the introduction of a wide range of functional groups, which can significantly alter the properties of the molecule. Both electrophilic and nucleophilic aromatic substitution reactions can be envisioned.

The electron-donating nature of the amino and methoxy (B1213986) groups on the aniline ring directs electrophiles to the ortho and para positions. However, the reactivity and regioselectivity of such reactions would need to be carefully controlled to avoid side reactions.

Nucleophilic aromatic substitution (SNAr) is another important class of substitution reactions. Typically, SNAr reactions require the presence of strong electron-withdrawing groups on the aromatic ring to facilitate the attack of a nucleophile. nih.gov While the unsubstituted this compound is not highly activated for SNAr, derivatives bearing electron-withdrawing groups, such as a nitro group, could undergo nucleophilic substitution. For example, the nitro group in N-(2-nitrophenyl) derivatives can be displaced by various nucleophiles. researchgate.net

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives of this compound.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for forming carbon-nitrogen bonds. wikipedia.org It can be used to synthesize N-aryl derivatives by coupling an aryl halide or triflate with an amine. For instance, a halogenated derivative of this compound could be coupled with various primary or secondary amines to generate a diverse library of compounds. The synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been successfully achieved using dichlorobis(triphenylphosphine)palladium(II) as the catalyst, xantphos (B1684198) as the ligand, and sodium tert-butoxide as the base. nih.gov

Suzuki Coupling: The Suzuki reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. wikipedia.org This reaction is widely used to form carbon-carbon bonds. A derivative of this compound containing a halogen atom (e.g., bromine or iodine) could be coupled with a variety of aryl or vinyl boronic acids or esters to produce biaryl or styrenyl derivatives. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base like potassium carbonate or potassium phosphate. researchgate.net

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction can be used to introduce vinyl groups onto the aromatic rings of this compound. For example, an iodo-substituted benzamide derivative can be reacted with an acrylate (B77674) in the presence of a palladium catalyst to yield a cinnamate (B1238496) derivative. The synthesis of methyl (E)-3-(2,4-dimethoxy-5-nitrophenyl)acrylate from 1-iodo-2,4-dimethoxy-5-nitrobenzene and methyl acrylate demonstrates the utility of this reaction. researchgate.net

The following table provides a general overview of the components for these transition metal-catalyzed reactions.

| Reaction | Catalyst (Example) | Ligand (Example) | Base (Example) | Coupling Partners | Bond Formed |

| Buchwald-Hartwig Amination | Pd(OAc)2 | X-Phos | NaOtBu | Aryl Halide + Amine | C-N |

| Suzuki Coupling | Pd(PPh3)4 | - | K2CO3 | Aryl Halide + Boronic Acid | C-C |

| Heck Reaction | Pd(OAc)2 | - | Triethylamine | Aryl Halide + Alkene | C-C |

Spectroscopic and Crystallographic Characterization of N 4 Amino 2 Methoxyphenyl Benzamide

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful analytical tool for elucidating the structure of organic molecules in solution. It provides information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

A ¹H NMR spectrum for N-(4-amino-2-methoxyphenyl)benzamide would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ, in ppm), splitting patterns (multiplicity), and integration values of these signals would provide critical information about the electronic environment and neighboring protons. Key expected signals would include those for the aromatic protons on both phenyl rings, the amine (-NH₂) protons, the amide (-NH) proton, and the methoxy (B1213986) (-OCH₃) protons. The coupling between adjacent protons would lead to characteristic splitting patterns (e.g., singlets, doublets, triplets), aiding in the assignment of each signal to a specific proton.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic). Expected signals would include those for the carbonyl carbon of the amide, the aromatic carbons of both rings, and the methoxy carbon.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the primary amine and the secondary amide, the C=O stretching of the amide, the C-N stretching, the C-O stretching of the methoxy group, and the aromatic C-H and C=C stretching vibrations.

Table 3: Hypothetical IR Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound (C₁₄H₁₄N₂O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the molecular formula.

Table 4: Hypothetical HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

|---|

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single-crystal X-ray diffraction is an essential analytical technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline compound. This method yields precise data on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation and geometry. Furthermore, SCXRD data is crucial for analyzing the supramolecular assembly, including the identification and characterization of intermolecular interactions like hydrogen bonds and van der Waals forces that dictate the crystal packing. Hirshfeld surface analysis, a modern computational tool for visualizing and quantifying these interactions, is also entirely reliant on the primary crystallographic data.

Determination of Molecular Conformation and Geometry

An analysis of the molecular conformation and geometry for this compound cannot be conducted. This section would require specific data such as bond lengths, bond angles, and the dihedral angles between the aromatic rings, which are unknown without a crystal structure.

Analysis of Intermolecular Interactions in Crystal Lattices

A detailed description of the intermolecular interactions within the crystal lattice of this compound is not possible. This analysis would involve identifying hydrogen bond donors and acceptors (e.g., the amino and amide groups) and quantifying their interactions, information that is unavailable.

Computational and Theoretical Investigations of N 4 Amino 2 Methoxyphenyl Benzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-amino-2-methoxyphenyl)benzamide at the atomic and molecular levels. These calculations, primarily based on solving the Schrödinger equation, offer a detailed picture of the molecule's geometry, energy, and electronic distribution.

Density Functional Theory (DFT) has become a principal tool for the computational study of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of three spatial coordinates, rather than the more complex wave function of all electrons.

For compounds analogous to this compound, such as other substituted benzamides and anilines, the B3LYP hybrid functional is commonly employed. researchgate.netnih.gov This functional combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is often paired with Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), which provide a flexible description of the electron distribution by including polarization and diffuse functions. researchgate.netnih.gov These functions are crucial for accurately modeling systems with lone pairs and potential for hydrogen bonding, both present in the target molecule.

DFT calculations are utilized to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. Furthermore, these calculations can yield vibrational frequencies, which can be compared with experimental infrared and Raman spectra to validate the computed structure. For similar molecules, DFT has been shown to provide results that are in good agreement with experimental data.

Illustrative Data Table for DFT Functionals and Basis Sets:

| Functional | Basis Set | Common Applications |

|---|---|---|

| B3LYP | 6-311G(d,p) | Geometry Optimization, Vibrational Frequencies |

| B3LYP | 6-311++G(d,p) | Electronic Properties, Systems with weak interactions |

| PBE1PBE | cc-pVTZ | High-accuracy energy calculations |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. The Hartree-Fock (HF) method is the most fundamental ab initio approach. It approximates the many-electron wavefunction as a single Slater determinant, where each electron moves in the average field of all other electrons.

While computationally more demanding than DFT for a given level of accuracy, HF calculations are valuable for providing a qualitative understanding of electronic structure. For related aromatic amide systems, HF calculations, often with basis sets like 6-31G(d), have been used to investigate molecular geometries and electronic properties. researchgate.net However, the HF method systematically neglects electron correlation, which can be a significant factor in molecules with extensive electron delocalization.

More advanced ab initio methods, such as Møller-Plesset perturbation theory (MP2), can be used to incorporate electron correlation and provide more accurate results, though at a higher computational expense. researchgate.net These methods are particularly useful for benchmarking the results obtained from DFT calculations.

Molecular Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its chemical reactivity and intermolecular interactions. Computational methods provide powerful tools for this analysis.

Frontier Molecular Orbital (FMO) theory is a cornerstone in the qualitative prediction of chemical reactivity. scribd.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A small HOMO-LUMO gap generally indicates high polarizability and high chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl ring, particularly the amino group, which acts as a strong electron-donating group. The LUMO is likely to be distributed over the benzamide (B126) portion of the molecule, with significant contributions from the carbonyl group and the phenyl ring, which are electron-withdrawing. The methoxy (B1213986) group, being an electron-donating group, would also influence the distribution of the HOMO.

Illustrative Data Table for FMO Analysis:

| Molecular Orbital | Expected Localization | Role in Reactivity |

|---|---|---|

| HOMO | Amino group and methoxy-substituted phenyl ring | Electron donation, site of electrophilic attack |

| LUMO | Benzoyl group and adjacent phenyl ring | Electron acceptance, site of nucleophilic attack |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP at a given point in space around a molecule represents the electrostatic interaction energy between a positive point charge and the molecule's electron density.

MEP maps are color-coded to indicate regions of different electrostatic potential. Typically, red regions represent areas of negative potential, which are rich in electrons and are susceptible to electrophilic attack. Blue regions indicate positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow areas represent intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, indicating these as sites for electrophilic attack or hydrogen bond donation. Positive potential (blue) would be expected around the hydrogen atoms of the amino group and the amide N-H group, suggesting these as sites for nucleophilic attack or hydrogen bond acceptance. The aromatic rings would exhibit a more complex potential distribution, influenced by the competing effects of the substituent groups.

Theoretical Studies on Reaction Mechanisms

For example, in reactions involving the amino or amide groups, such as acylation, alkylation, or condensation reactions, theoretical calculations could elucidate the step-by-step mechanism. By modeling the reactants, intermediates, transition states, and products, researchers can gain a detailed understanding of the reaction pathway and the factors that influence its rate and selectivity. These computational studies can predict whether a reaction will proceed via a concerted or a stepwise mechanism and can help in designing more efficient synthetic routes.

Mechanistic Pathways of Amide Hydrolysis and Formation

Amide Hydrolysis:

Theoretical studies on compounds analogous to this compound, such as N-(2-methoxyphenyl)benzamide, have shed light on the likely mechanisms of amide hydrolysis under alkaline conditions. Density Functional Theory (DFT) calculations suggest that the hydrolysis proceeds through a multi-step process. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate.

The subsequent breakdown of this intermediate is crucial and can follow different pathways. One possibility is an intramolecular proton migration. However, computational models indicate that reaction channels involving solvent molecules are generally more favorable energetically. In these pathways, one or more water molecules can act as a bridge for proton transfer, facilitating the cleavage of the carbon-nitrogen bond. This highlights that water is not merely a passive solvent but an active participant in the reaction mechanism. The rate-determining step in these water-assisted mechanisms often has a lower activation energy compared to the intramolecular proton transfer, suggesting that this is the more likely route for hydrolysis.

Amide Formation:

Solvent Effects in Reaction Dynamics Simulations

The solvent environment can significantly influence the dynamics and kinetics of chemical reactions. For the hydrolysis of this compound, computational models like the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) can be used to account for the bulk effects of the solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, which can stabilize charged species and intermediates in the reaction pathway.

Molecular dynamics (MD) simulations can provide a more explicit picture of solvent effects by modeling the individual interactions between the solute and surrounding solvent molecules. For instance, simulations of similar amide compounds in mixed solvent systems, such as N,N-Dimethylformamide-water mixtures, reveal preferential solvation, where one solvent component may accumulate in the immediate vicinity of the solute due to specific interactions like hydrogen bonding. In the case of this compound, the amino and amide groups are capable of forming strong hydrogen bonds with protic solvents like water. MD simulations can elucidate the structure and dynamics of the solvation shells around the molecule, which in turn affect its reactivity. For example, the arrangement of water molecules around the amide group can either facilitate or hinder the approach of a nucleophile during hydrolysis.

Computational Modeling for Molecular Interactions

Computational modeling is instrumental in understanding the various non-covalent interactions that govern the structure and properties of this compound. Methods such as DFT are widely used to study intramolecular and intermolecular interactions.

For a closely related compound, 3-amino-4-methoxy benzamide, DFT calculations have been employed to investigate intramolecular hydrogen bonding. ias.ac.in The analysis of structural parameters, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) maps can confirm the presence and strength of such interactions. ias.ac.in In this compound, an intramolecular hydrogen bond could potentially form between the amino group and the methoxy group, or between the amide N-H and the methoxy oxygen. NBO analysis can further quantify the charge transfer and delocalization of electron density arising from these interactions. ias.ac.in

The table below summarizes key computational findings related to intramolecular interactions in a similar benzamide derivative, which can be extrapolated to understand this compound.

| Computational Method | Finding | Implication for this compound |

| DFT (B3LYP) | Optimized molecular geometry and vibrational frequencies | Predicts stable conformations and spectroscopic signatures. |

| NBO Analysis | Identifies charge transfer between orbitals | Elucidates the electronic stabilization due to hydrogen bonding. ias.ac.in |

| MEP Analysis | Maps electrostatic potential on the molecular surface | Reveals sites susceptible to electrophilic and nucleophilic attack. |

| HOMA Index | Quantifies aromaticity | Assesses the influence of substituents on the electronic structure of the phenyl rings. ias.ac.in |

Furthermore, computational methods can model intermolecular interactions, such as the dimerization of benzamide derivatives through hydrogen bonding between the amide groups. These interactions are crucial in the solid state and can influence the crystal packing and physical properties of the compound. Hirshfeld surface analysis is another powerful computational tool that can be used to visualize and quantify intermolecular contacts in the crystalline state.

Biochemical and in Vitro Biological Applications of N 4 Amino 2 Methoxyphenyl Benzamide

Molecular Target Engagement and Enzyme Inhibition Studies

N-(4-amino-2-methoxyphenyl)benzamide and its derivatives are recognized for their interactions with various molecular targets, primarily through enzyme inhibition. The chemical structure, featuring amino and methoxy (B1213986) groups alongside an amide functional group, facilitates these interactions.

Enzyme Active Site Binding Mechanisms

The biological activity of this compound is largely due to its ability to bind to the active sites of specific enzymes. The amino and methoxy groups can form hydrogen bonds with the target proteins, while the aromatic structure contributes to hydrophobic interactions. These interactions modulate the activity of various biological pathways. For instance, in the case of carbonic anhydrases, the sulfonamide group of related benzamide (B126) derivatives coordinates with the catalytic Zn2+ ion in the active site. The phenyl ring establishes van der Waals interactions with surrounding residues, and substituents on the ring can form additional contacts, influencing binding affinity and selectivity.

Specific Enzyme Inhibition Profiles

Research has shown that benzamide derivatives, including those structurally related to this compound, can inhibit a range of enzymes.

Receptor Tyrosine Kinases (RTKs): While specific data on this compound is limited, the broader class of benzamides has been explored for RTK inhibition.

Dipeptidyl Peptidase-IV (DPP-4): Inhibitors of DPP-4 are effective treatments for type 2 diabetes. nih.gov Several series of β-amino amide containing piperazine (B1678402) derivatives have been evaluated as DPP-4 inhibitors. nih.gov The active site of DPP-4 has two main pockets, S1 and S2, which are targeted for drug design. oatext.com

DNA Methyltransferases (DNMTs): DNA methylation is a key epigenetic modification that regulates gene transcription. nih.gov Inhibitors of DNMTs can reverse these modifications and are being investigated for cancer therapy. nih.gov Some quinoline-based benzamide analogues have been evaluated as inhibitors of DNA methylation. nih.gov For example, the inhibitor RG108 directly interacts with the active site of DNA methyltransferase. sigmaaldrich.com

Monoamine Oxidases (MAOs): MAO inhibitors are used in the treatment of neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com Certain pyridazinobenzylpiperidine derivatives and tosylated acyl hydrazones have shown inhibitory activity against both MAO-A and MAO-B. nih.govmdpi.com

Interactive Data Table: Enzyme Inhibition by Benzamide Derivatives

| Compound Class | Target Enzyme | Inhibition Data | Reference |

| Quinoline-based benzamides | DNA Methyltransferase | Potent inhibition | nih.gov |

| Pyridazinobenzylpiperidines | Monoamine Oxidase-B | Selective inhibition | nih.gov |

| β-amino amide piperazines | Dipeptidyl Peptidase-IV | Effective inhibition | nih.gov |

| 4-substituted diazobenzenesulfonamides | Carbonic Anhydrases | Nanomolar affinities towards CA I | mdpi.com |

Receptor Modulation and Ligand-Receptor Interactions

The interaction of this compound with specific receptors can modulate their activity, leading to various biological effects. Benzamide derivatives have been developed as ligands for various receptors. For example, conformationally locked benzamide-type derivatives have been discovered as novel binders for the Cereblon (CRBN) E3 ligase, which is a key component in proteolysis-targeting chimeras (PROTACs). These ligands replicate the interactions of the natural CRBN degron and exhibit enhanced chemical stability.

Cellular Pathway Modulation in In Vitro Systems

Regulation of Gene Expression and Epigenetic Mechanisms

Epigenetic mechanisms, including DNA methylation and histone modifications, play a crucial role in regulating gene expression. nih.gov Small molecules that modulate the activity of epigenetic enzymes are of significant interest. nih.gov For instance, inhibitors of DNA methyltransferases can lead to the re-expression of silenced tumor suppressor genes. nih.govmedchemexpress.com A screening of an epigenetic drug library identified a compound that inhibits melanin (B1238610) synthesis, not through epigenetic mechanisms, but by directly inhibiting tyrosinase activity. nih.govnih.gov

In Vitro Antiviral Activities

Several studies have reported the in vitro antiviral activities of N-phenylbenzamide derivatives.

A series of novel N-phenylbenzamide derivatives were synthesized and showed activity against Enterovirus 71 (EV 71). nih.gov One compound, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, was active against the tested EV 71 strains with IC50 values in the low micromolar range. nih.gov

Another study investigated new 4-(2-nitrophenoxy)benzamide (B2917254) derivatives as potential antiviral agents targeting deubiquitinase (DUB) enzymes in viruses like Adenovirus, HSV-1, and coxsackievirus. researchgate.net The compounds exhibited strong antiviral activities with IC50 values ranging from 10.22 to 44.68 μM. rsc.org

Furthermore, two N-phenyl benzamides, CL212 and CL213, were identified as effective inhibitors of Coxsackieviruses B3 (CVB3) and A9 (CVA9). nih.gov These compounds were found to bind directly to the virus capsid, stabilizing the virion and preventing uncoating. nih.gov

Interactive Data Table: In Vitro Antiviral Activity of Benzamide Derivatives

| Compound | Virus | Activity (IC50) | Reference |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 | 5.7 ± 0.8–12 ± 1.2 μM | nih.gov |

| 4-(2-nitrophenoxy)benzamide derivatives | Adenovirus, HSV-1, coxsackievirus | 10.22 to 44.68 μM | rsc.org |

| CL213 (N-phenyl benzamide) | Coxsackievirus A9 | 1 µM | nih.gov |

Inhibition of Viral Entry Mechanisms

The benzamide scaffold is a key feature in several molecules investigated for their antiviral properties, particularly as inhibitors of viral entry. Research into related compounds suggests that molecules with this core structure can interfere with the initial stages of viral infection.

For instance, a novel series of 4-(2-nitrophenoxy)benzamide derivatives were designed as potential inhibitors of deubiquitinase (DUB) enzymes, which are crucial for the replication of various viruses, including Adenovirus, HSV-1, and coxsackievirus. rsc.org In in vitro screenings, these derivatives demonstrated strong to very strong antiviral activities, with IC₅₀ values ranging from 10.22 to 44.68 μM. rsc.org Another study identified 2,4-dichloro-N-(1-isopropyl-4-piperidinyl)benzamide as a specific inhibitor of group 1 influenza A viruses (H1N1 and H5N1). nih.gov This compound was found to act by interfering with the hemagglutinin (HA)-mediated membrane fusion process, a critical step in viral entry. nih.govnih.gov These findings highlight the potential for benzamide-containing molecules to act as viral entry inhibitors, a mechanism that could be explored for this compound.

In Vitro Anti-inflammatory Mechanisms

Benzamide derivatives have been widely investigated for their anti-inflammatory potential. nanobioletters.com Studies on various substituted benzamides show that they can modulate key inflammatory pathways. A series of N-phenylcarbamothioylbenzamides demonstrated significant in vivo anti-inflammatory activity in a carrageenan-induced paw edema model. nih.gov Notably, compounds within this series, particularly 1e and 1h, were found to be potent inhibitors of prostaglandin (B15479496) E2 (PGE₂) synthesis, a key mediator of inflammation. nih.gov

Other research has shown that different natural and synthetic compounds containing methoxyphenyl moieties can suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines (RAW 264.7). For example, 2-methoxy-4-vinylphenol (B128420) was found to reduce the production of nitric oxide (NO) and inducible nitric oxidase synthase (iNOS). nih.gov Similarly, polysaccharides from Lobonema smithii jellyfish suppressed the expression of iNOS, COX-2, and pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α by inhibiting NF-κB and MAPK signaling pathways. mdpi.com These studies suggest that the this compound structure, possessing a methoxyphenyl group, may have the potential to exhibit anti-inflammatory effects through the modulation of these critical inflammatory mediators and signaling cascades.

In Vitro Anticancer Activities in Cell Lines

The benzamide structure is a common motif in many compounds developed as anticancer agents. nanobioletters.com Research has demonstrated the efficacy of various benzamide derivatives against a range of cancer cell lines through diverse mechanisms of action.

One study detailed the synthesis of 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines as potential protein kinase inhibitors. Two of these compounds showed high activity against the leukemic cell lines K562 (IC₅₀ values of 2.27 and 2.53 µM) and HL-60 (IC₅₀ values of 1.42 and 1.52 µM). nih.gov Another series of novel benzamide derivatives were evaluated as smoothened (SMO) antagonists, targeting the Hedgehog signaling pathway, which is implicated in several cancers. A lead compound from this series, 10f, potently inhibited the proliferation of the medulloblastoma cell line Daoy. nih.gov Furthermore, derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. mdpi.com The most active compound against the glioblastoma line, a thiophenyltriazole derivative, reduced cell viability to 19.6 ± 1.5%. mdpi.com

These examples underscore the versatility of the benzamide scaffold in designing potent anticancer agents that target various cancer cell types and signaling pathways.

Table 1: In Vitro Anticancer Activity of Selected Benzamide Derivatives

| Compound/Derivative Class | Cell Line | Activity (IC₅₀ or % Inhibition) | Reference |

|---|---|---|---|

| 4-Methylbenzamide-purine derivative (Compound 7) | HL-60 (Leukemia) | 1.42 µM | nih.gov |

| 4-Methylbenzamide-purine derivative (Compound 10) | HL-60 (Leukemia) | 1.52 µM | nih.gov |

| 4-Methylbenzamide-purine derivative (Compound 7) | K562 (Leukemia) | 2.27 µM | nih.gov |

| 4-Methylbenzamide-purine derivative (Compound 10) | K562 (Leukemia) | 2.53 µM | nih.gov |

| 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | U-87 (Glioblastoma) | Reduced viability to 19.6% | mdpi.com |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | MDA-MB-231 (Breast Cancer) | Reduced viability to 43.7% | mdpi.com |

In Vitro Antibacterial Efficacy

The antibacterial properties of benzamide derivatives are well-documented, with various compounds showing efficacy against both Gram-positive and Gram-negative bacteria. nanobioletters.com A study on newly synthesized benzamide derivatives identified several compounds with significant antibacterial activity. For example, compound 5a demonstrated excellent activity against Bacillus subtilis (Zone of Inhibition: 25 mm, MIC: 6.25 µg/mL) and Escherichia coli (Zone of Inhibition: 31 mm, MIC: 3.12 µg/mL). nanobioletters.com Similarly, compounds 6b and 6c were also effective against both bacterial strains. nanobioletters.com

Another area of research involves targeting the bacterial cell division protein FtsZ. A series of 3-substituted 2,6-difluorobenzamides were developed for this purpose, with a benzothiazole (B30560) derivative (6g) showing potent antistaphylococcal activity. nih.gov Further optimization led to derivatives with 5-chloro or 5-phenyl substitutions on the benzothiazole ring, which exhibited improved on-target antibacterial activity with MIC values of 0.25 μg/mL against Staphylococcus aureus. nih.gov These findings indicate that the benzamide core is a promising starting point for the development of new antibacterial agents.

Table 2: In Vitro Antibacterial Activity of Selected Benzamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Compound 5a | Bacillus subtilis | 25 | 6.25 | nanobioletters.com |

| Escherichia coli | 31 | 3.12 | ||

| Compound 6b | Bacillus subtilis | 24 | 6.25 | nanobioletters.com |

| Escherichia coli | - | 3.12 | ||

| Compound 6c | Bacillus subtilis | - | 6.25 | nanobioletters.com |

| Escherichia coli | 24 | 3.12 | ||

| 5-chloro substituted benzothiazole benzamide | Staphylococcus aureus | - | 0.25 | nih.gov |

| 5-phenyl substituted benzothiazole benzamide | Staphylococcus aureus | - | 0.25 | nih.gov |

Antioxidant Property Investigations

The antioxidant potential of molecules containing aminophenyl and methoxyphenyl groups has been a subject of interest. Various benzamide and carboxamide derivatives have been evaluated for their ability to scavenge free radicals and reduce oxidative stress.

In one study, a series of benzimidazole/benzothiazole-2-carboxamides were assessed for their antioxidant capacity using DPPH free radical scavenging and ferric reducing antioxidant power (FRAP) assays. mdpi.com Another investigation into 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives found that certain compounds, such as N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and a naphthalene-bearing hydrazone, exhibited antioxidant activity approximately 1.4 times higher than that of the well-known antioxidant ascorbic acid in the DPPH assay. mdpi.com The presence of hydroxyl groups on the phenyl ring is often correlated with strong antioxidant activity, as seen in studies of other phenolic compounds. mdpi.com These results suggest that the structural elements within this compound could contribute to antioxidant properties.

In Vitro Antiplasmodial Activity

Compounds featuring methoxyphenyl groups have been explored for their potential as antimalarial agents. While no direct studies on this compound were identified, research on related structures provides some context.

A study evaluated the in vitro antiplasmodial activity of 1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one against the W2 strain of Plasmodium falciparum. This compound, which contains a methoxyphenyl moiety, demonstrated an IC₅₀ of 24.4 µM. scielo.brscielo.br The study also tested the compound's effect on circulating strains of P. falciparum and P. vivax, highlighting the potential of this chemical class. scielo.br Although this compound is structurally more complex, the findings suggest that the methoxyphenyl group can be a component of molecules with antiplasmodial efficacy. Further investigation would be necessary to determine if this compound possesses any activity against Plasmodium species.

Q & A

Q. Methodology :

- Synthetic Route : The compound is typically synthesized via acylation of 4-amino-2-methoxyaniline with benzoyl chloride derivatives. For example, using Method D (as cited in ), the reaction proceeds in glacial acetic acid under reflux, yielding 90% of the product as an off-white solid after precipitation and filtration .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is effective for isolating the compound. Crystallization from dichloromethane/ethyl acetate mixtures improves purity, as demonstrated in related benzamide syntheses .

- Purity Validation : Elemental analysis (C, H, N) and high-resolution mass spectrometry (HRMS) are critical. For example, reported elemental analysis values (C: 54.21%, H: 3.48%, N: 14.80%) align with theoretical calculations (C: 54.36%, H: 3.16%, N: 14.63%) .

Basic: How is the molecular structure of this compound confirmed experimentally?

Q. Methodology :

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and dihedral angles . For example, asymmetric units in benzamide derivatives often show non-planar amide linkages, with dihedral angles between aromatic rings ranging from 4° to 28° .

- Spectroscopic Techniques :

- 13C NMR : Peaks at δ 164.49 (amide carbonyl) and 156.60 (methoxy group) confirm functional groups .

- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N-H) validate the amide bond .

Advanced: What computational methods are used to predict the reactivity and electronic properties of this compound?

Q. Methodology :

- Density Functional Theory (DFT) : Calculations using Gaussian or ORCA software predict frontier molecular orbitals (HOMO-LUMO gaps), which correlate with redox behavior. For benzamide derivatives, HOMO localization on the methoxyphenyl group suggests susceptibility to electrophilic attacks .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., HDAC enzymes). The trifluoromethyl group in analogs enhances binding affinity via hydrophobic interactions, as seen in PubChem data .

- QSAR Studies : Topological polar surface area (TPSA) and logP values predict bioavailability. For this compound, a TPSA > 80 Ų indicates low blood-brain barrier penetration .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Q. Methodology :

- Dose-Response Analysis : Test a broad concentration range (e.g., 1 nM–100 µM) to identify therapeutic vs. cytotoxic thresholds. For example, HDAC inhibitors like MS-275 (a benzamide analog) show potency at 15 µmol/kg in cortical regions but require higher doses in the hippocampus .

- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization and enzymatic activity tests) to confirm target engagement. For mutagenicity, Ames II testing (as in ) differentiates true mutagenic effects from assay artifacts .

- Meta-Analysis : Cross-reference PubChem bioactivity data (e.g., IC50 values against kinase targets) with in-house results to identify outliers .

Methodological: What safety protocols are critical when handling this compound?

Q. Methodology :

- Hazard Assessment : Conduct a pre-experiment risk analysis per ACS guidelines. Key hazards include mutagenicity (Ames II testing showed low but non-zero risk) and decomposition upon heating .

- PPE and Ventilation : Use nitrile gloves, lab coats, and fume hoods. Avoid skin contact with dichloromethane (used in synthesis), which is a suspected carcinogen .

- Waste Disposal : Neutralize acidic byproducts (e.g., HCl from acylation) with sodium bicarbonate before disposal .

Advanced: How does substituent variation (e.g., methoxy vs. trifluoromethyl) impact the compound’s physicochemical properties?

Q. Methodology :

- Comparative Crystallography : Substitute the methoxy group with trifluoromethyl and analyze SCXRD data. The trifluoromethyl group increases lipophilicity (logP +0.5) and thermal stability (decomposition >250°C vs. 199°C for methoxy) .

- Solubility Studies : Use shake-flask methods with HPLC quantification. Methoxy derivatives show higher aqueous solubility (0.6 µg/mL) compared to halogenated analogs (<0.1 µg/mL) .

- Stability Testing : Accelerated stability studies (40°C/75% RH) reveal methoxy groups hydrolyze faster than trifluoromethyl under acidic conditions .

Basic: What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

Q. Methodology :

- HPLC-DAD : Use a C18 column (acetonitrile/water gradient) with UV detection at 254 nm. Retention times <10 min indicate high purity .

- LC-MS : Electrospray ionization (ESI+) detects [M+H]+ ions (theoretical m/z 257.12 for C14H14N2O2). Isotopic patterns confirm molecular formula .

- TLC Monitoring : Ethyl acetate/hexane (1:1) on silica plates (Rf ~0.5) tracks reaction progress .

Advanced: What strategies optimize yield in multi-step syntheses of benzamide derivatives?

Q. Methodology :

- Stepwise Optimization : Use Design of Experiments (DoE) to vary temperature, solvent, and stoichiometry. For example, triethylamine (2.5 equiv) maximizes acylation yield by scavenging HCl .

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., benzoyl chloride consumption at 1770 cm⁻¹) .

- Scale-Up Considerations : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) to improve safety and scalability .

Advanced: How can researchers investigate the compound’s role in epigenetic regulation?

Q. Methodology :

- HDAC Inhibition Assays : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) to measure IC50 values. Benzamide analogs like MS-275 show nM-level inhibition of HDAC1/3 .

- Chromatin Immunoprecipitation (ChIP) : Probe Ac-H3 binding at promoters of genes like RELN and GAD67 to confirm epigenetic modulation .

- Transcriptomics : RNA-seq identifies downstream gene expression changes in treated neuronal cells .

Methodological: What are best practices for data reproducibility in benzamide research?

Q. Methodology :

- Detailed Reporting : Include exact reaction conditions (e.g., "reflux in acetic acid for 12 h" vs. "heated"). highlights triethylamine volume (0.5 mL) as critical for reproducibility .

- Open Data : Deposit crystallographic data in the Cambridge Structural Database (CSD) and NMR spectra in NMReDATA .

- Negative Results : Publish failed attempts (e.g., hydrolysis under basic conditions) to guide future work .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.